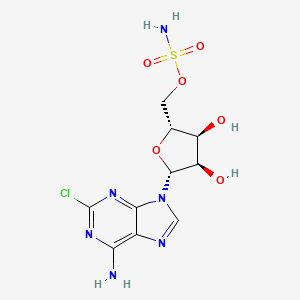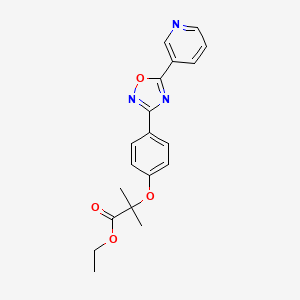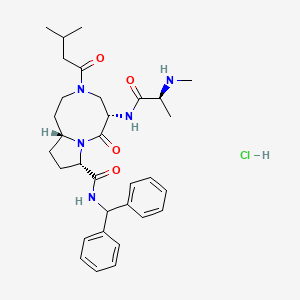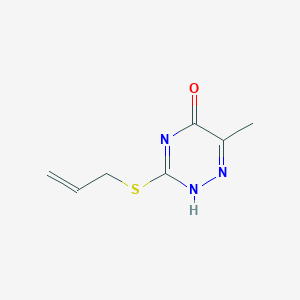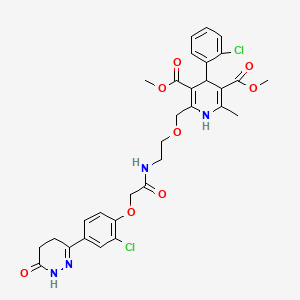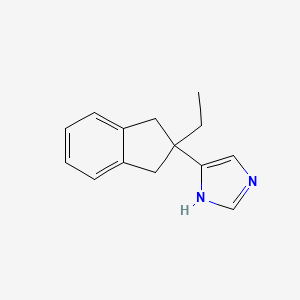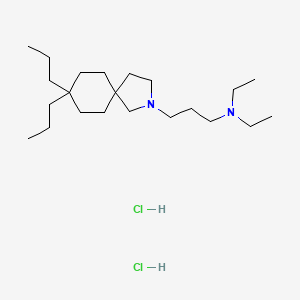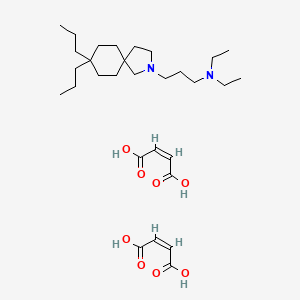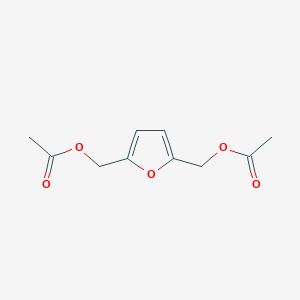
2,5-Bis(hydroxymethyl)furan diacetate
Übersicht
Beschreibung
2,5-Bis(hydroxymethyl)furan diacetate is a natural product found in Streptomyces . It is a derivative of a broader class of compounds known as furans . It is produced from cellulose and has received attention as a biofeedstock . It is a white solid, although commercial samples can appear yellowish or tan . It is a versatile building block in the synthesis of polymers, fuels, and macrocycle polyethers .
Synthesis Analysis
The synthesis of 2,5-Bis(hydroxymethyl)furan diacetate involves a one-pot chemobiocatalytic process from inexpensive fructose and sugar syrup in the aqueous phase via sequential chemical dehydration, biocatalytic reduction, and esterification . A robust alcohol dehydrogenase from Escherichia coli (Ec YjgB) was identified for HMF reduction . The practicality of this method was demonstrated by gram-scale synthesis of BHMF with a 79% isolated yield at approximately 126 g/L substrate loading .Molecular Structure Analysis
The molecular formula of 2,5-Bis(hydroxymethyl)furan diacetate is C10H12O5 . The IUPAC name is [5-(acetyloxymethyl)furan-2-yl]methyl acetate . The InChI is InChI=1S/C10H12O5/c1-7(11)13-5-9-3-4-10(15-9)6-14-8(2)12/h3-4H,5-6H2,1-2H3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 2,5-Bis(hydroxymethyl)furan diacetate include chemical dehydration, biocatalytic reduction, and esterification . The reduction of 5-Hydroxymethylfurfural (HMF) to a precursor to bio-polymers, 2,5-bis(hydroxymethyl)furan (BHMF), is also a key step in the process .Physical And Chemical Properties Analysis
The molecular weight of 2,5-Bis(hydroxymethyl)furan diacetate is 212.20 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . The rotatable bond count is 6 . The exact mass is 212.06847348 g/mol .Wissenschaftliche Forschungsanwendungen
-
Bio-based Diol
- Field : Green Chemistry
- Application : BHMF is a stable bio-based diol with numerous applications as a monomer for bio-materials and fuels .
- Method : The synthetic procedures to BHMF involve different approaches, each with its own advantages and limitations .
- Results : The development of these synthetic procedures is aimed at making BHMF a part of the biorefinery market .
-
Monomer for Polyester
- Field : Chemical Engineering
- Application : BHMF is an important monomer of polyester. Its oxygen-containing rigid ring structure and symmetrical diol functional group establish it as an alternative to petroleum-based monomer .
- Method : A boehmite-supported copper-oxide catalyst was prepared for the selective hydrogenation of 5-hydroxymethylfurfural into BHMF via catalytic transfer hydrogenation (CTH) .
- Results : Ethanol successfully replaced conventional high-pressure hydrogen as the hydrogen donor, with up to 96.9% BHMF selectivity achieved under suitable conditions .
-
Synthesis of Fine Chemicals and Artificial Receptors
- Field : Organic Chemistry
- Application : BHMF has been widely applied in the synthesis of fine chemicals and artificial receptors, like pharmaceuticals, ethers, ketones, artificial fibers, resins, and so on .
- Method : The specific methods of application or experimental procedures vary depending on the type of fine chemical or artificial receptor being synthesized .
- Results : The results or outcomes obtained also vary depending on the specific application .
-
Alternative to Fossil-based Diols
- Field : Bioengineering
- Application : Hydroxymethylfurfural (HMF) derivatives such as BHMF are promising alternatives to fossil-based diols for the synthesis of polyesters .
- Method : The specific methods of application or experimental procedures would depend on the type of polyester being synthesized .
- Results : The results or outcomes obtained would also depend on the specific application .
-
Production of 2,5-Furandicarboxylic Acid (FDCA)
- Field : Catalysis
- Application : The selective oxidation of BHMF has been proven as a promising route to produce FDCA, an emerging bio-based building-block .
- Method : The specific method involves the selective oxidation of BHMF .
- Results : The production of FDCA from BHMF opens up wide applications for this bio-based building-block .
-
Production of Polyurethane Foams
- Field : Material Science
- Application : BHMF has applications in the manufacture of polyurethane foams .
- Method : The specific methods of application or experimental procedures would depend on the type of polyurethane foam being synthesized .
- Results : The results or outcomes obtained would also depend on the specific application .
-
Synthesis of Biodegradable Bio-based Polyesters
- Field : Polymer Chemistry
- Application : BHMF, as a widely used chemical intermediate and fuel precursor, has unique advantages in improving the performance of traditional polyesters and synthesizing new biodegradable bio-based polyesters .
- Method : The specific methods of application or experimental procedures would depend on the type of biodegradable bio-based polyester being synthesized .
- Results : The results or outcomes obtained would also depend on the specific application .
-
Electrocatalytic Production of FDCA and H2
- Field : Electrochemistry
- Application : BHMF has been used for the simultaneous electrocatalytic production of 2,5-furan dicarboxylic acid (FDCA) and H2 .
- Method : The specific method involves the electrocatalytic oxidation of BHMF .
- Results : The production of FDCA and H2 from BHMF opens up wide applications for this bio-based building-block .
-
Production of 2,5-bis(hydroxymethyl)tetrahydrofuran
- Field : Organic Chemistry
- Application : Under more forcing conditions, the furan ring of BHMF is reduced as well, resulting in 2,5-bis(hydroxymethyl)tetrahydrofuran .
- Method : The specific method involves the reduction of the furan ring of BHMF .
- Results : The production of 2,5-bis(hydroxymethyl)tetrahydrofuran from BHMF opens up wide applications for this bio-based building-block .
-
Bio-based Platform Chemicals
- Field : Green Chemistry
- Application : BHMF is a stable bio-based diol with numerous applications as a monomer for bio-materials and fuels .
- Method : The synthetic procedures to BHMF involve different approaches, each with its own advantages and limitations .
- Results : The development of these synthetic procedures is aimed at making BHMF a part of the biorefinery market .
-
Improving the Performance of Traditional Polyesters
- Field : Polymer Chemistry
- Application : BHMF, as a widely used chemical intermediate and fuel precursor, has unique advantages in improving the performance of traditional polyesters .
- Method : The specific methods of application or experimental procedures would depend on the type of polyester being synthesized .
- Results : The results or outcomes obtained would also depend on the specific application .
Zukünftige Richtungen
The future directions of new catalytic systems for the preparation of 2,5-Bis(hydroxymethyl)furan diacetate are proposed, and the cleaner, more efficient, and essential safety technologies for the production of 2,5-Bis(hydroxymethyl)furan diacetate are predicted . This work may pave the way for scalable production of furan-based chemicals from inexpensive renewable biomass .
Eigenschaften
IUPAC Name |
[5-(acetyloxymethyl)furan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O5/c1-7(11)13-5-9-3-4-10(15-9)6-14-8(2)12/h3-4H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQYIJQXDRBKHBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=CC=C(O1)COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Bis(hydroxymethyl)furan diacetate | |
CAS RN |
5076-10-8 | |
| Record name | ACETIC ACID 5-ACETOXYMETHYL-FURAN-2-YLMETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



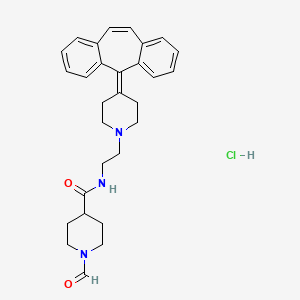
![N-[(1e)-1-Bromo-1-(2-Methoxyphenyl)-3-Oxo-3-(Piperidin-1-Yl)prop-1-En-2-Yl]-4-Nitrobenzamide](/img/structure/B1667655.png)
![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)
![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)
![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)
